Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner
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Overview
Description
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner is a complex organic compound with a unique structure that includes a hydrazinium core, a methacryloyl group, and a hydroxy-methyl-butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner typically involves multiple steps. One common method includes the reaction of 1,1-dimethylhydrazine with methacryloyl chloride under controlled conditions to form the methacryloyl derivative. This intermediate is then reacted with 2-hydroxy-2-methyl-3-butenyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methacryloyl group or the hydroxy-methyl-butenyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner involves its interaction with specific molecular targets. The methacryloyl group can undergo polymerization, while the hydrazinium core can interact with biological molecules, potentially inhibiting enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-acryloyl-, hydroxide, inner
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-benzoyl-, hydroxide, inner
Uniqueness
Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methacryloyl group allows for polymerization, while the hydroxy-methyl-butenyl side chain provides additional sites for chemical modification.
Properties
CAS No. |
83483-15-2 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2-methylbut-3-en-2-olate |
InChI |
InChI=1S/C11H20N2O2/c1-7-11(4,15)8-13(5,6)12-10(14)9(2)3/h7H,1-2,8H2,3-6H3,(H,12,14) |
InChI Key |
TUWIRFWFWFRIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N[N+](C)(C)CC(C)(C=C)[O-] |
Origin of Product |
United States |
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